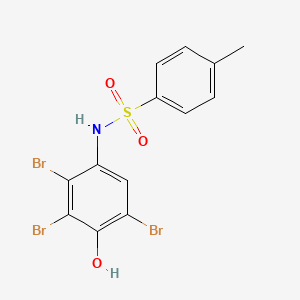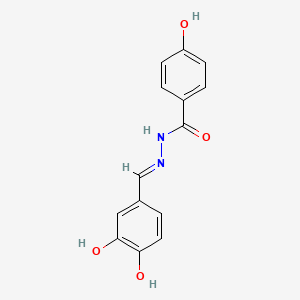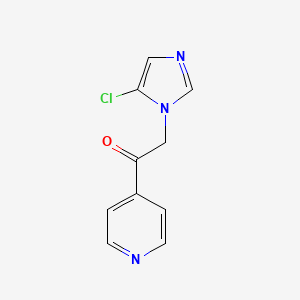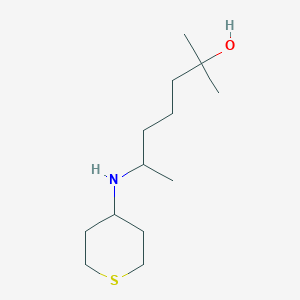
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide, also known as TBB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBB is a sulfonamide derivative that is synthesized through a multi-step process, which involves the reaction of 2,3,5-tribromo-4-hydroxybenzenesulfonyl chloride with 4-methylaminobenzenesulfonamide. TBB has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and potential future directions.
作用機序
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide exerts its effects by inhibiting the activity of GSK-3β, which is a key regulator of various cellular processes such as cell proliferation, differentiation, and apoptosis. GSK-3β is also involved in the regulation of various signaling pathways such as the Wnt/β-catenin pathway, which plays a critical role in cancer cell proliferation and survival. By inhibiting the activity of GSK-3β, 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide can modulate various cellular processes and signaling pathways, leading to its potential applications in various fields.
Biochemical and Physiological Effects
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3β activity, modulation of the immune response, and potential neuroprotective effects. 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and low toxicity. However, 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide also has some limitations, including its potential off-target effects and the need for further studies to determine its long-term safety and efficacy.
将来の方向性
There are several potential future directions for 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide research, including its applications in cancer therapy, neurodegenerative diseases, and immunology. 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide could also be studied for its potential applications in other fields such as cardiovascular disease and diabetes. Further studies are needed to determine the long-term safety and efficacy of 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide and to identify potential new targets for its therapeutic applications.
合成法
The synthesis of 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 2,3,5-tribromo-4-hydroxybenzenesulfonyl chloride with 4-methylaminobenzenesulfonamide in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various techniques such as NMR spectroscopy and mass spectrometry. The yield of 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide is typically high, and the purity can be easily achieved through the purification process.
科学的研究の応用
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which plays a critical role in cancer cell proliferation and survival. 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has also been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br3NO3S/c1-7-2-4-8(5-3-7)21(19,20)17-10-6-9(14)13(18)12(16)11(10)15/h2-6,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIYTAUBADZKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2Br)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973403.png)
![methyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B5973407.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B5973413.png)
![1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine](/img/structure/B5973417.png)

![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5973430.png)
![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone](/img/structure/B5973438.png)
![N-(3-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B5973443.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B5973444.png)
![N-(2-methylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5973453.png)
![N-(3-fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5973455.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-2-piperidinone](/img/structure/B5973465.png)

